N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
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Overview
Description
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a complex organic molecule with notable applications in various scientific fields. The structure comprises a blend of benzenesulfonyl, furan, and benzodioxol groups, lending the compound unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide typically involves multi-step organic synthesis:
Formation of Benzenesulfonyl Group: : Starts with the sulfonation of benzene to introduce the benzenesulfonyl group.
Furan Functionalization: : Furan-2-yl groups are introduced through coupling reactions, often involving furan and an appropriate halide in the presence of a catalyst.
Condensation: : The intermediate compounds are condensed using ethanediamide under controlled temperatures and solvents.
Industrial Production Methods
While laboratory synthesis is specific, industrial production scales up these reactions. Continuous flow reactors and optimized catalysts improve yield and efficiency, emphasizing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide undergoes various chemical reactions:
Oxidation: : The benzenesulfonyl group can undergo oxidation with reagents like potassium permanganate.
Reduction: : The furan group can be reduced under hydrogenation conditions.
Substitution: : The benzodioxol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reactions with this compound often use:
Oxidants: : Potassium permanganate or chromium trioxide.
Reductants: : Hydrogen gas in the presence of a palladium catalyst.
Solvents: : Ethanol, dichloromethane, or water, chosen based on reaction specificity.
Major Products
Major products vary based on the reaction type:
Oxidation: : Can lead to sulfonic acid derivatives.
Reduction: : Yields dihydrofuran derivatives.
Substitution: : Results in functionalized benzodioxol compounds.
Scientific Research Applications
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide finds applications across multiple domains:
Chemistry: : As a building block in organic synthesis and material science.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for possible therapeutic effects, especially in targeting specific enzymes or receptors.
Industry: : Used in developing specialty polymers and as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound hinges on its interaction with biological molecules:
Molecular Targets: : Often targets specific enzymes or receptors.
Pathways Involved: : May involve inhibition or activation of biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide can be compared with:
Similar Compounds: : N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, N'-[2-(benzenesulfonyl)-2-(pyridin-2-yl)ethyl]ethanediamide.
Uniqueness: : Its unique combination of functional groups and versatile reactivity differentiates it from other similar compounds. Each component, such as the furan-2-yl and benzodioxol groups, adds to its distinct behavior in chemical reactions and applications.
This comprehensive overview captures the essence of this compound. Let's continue exploring the incredible world of chemistry!
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c25-21(23-12-15-8-9-17-19(11-15)31-14-30-17)22(26)24-13-20(18-7-4-10-29-18)32(27,28)16-5-2-1-3-6-16/h1-11,20H,12-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQRLLKNACALLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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